Ethyl 3-(trifluoroacetamido)propanoate
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Overview
Description
Ethyl 3-(trifluoroacetamido)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its trifluoroacetamido group, which imparts unique chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoroacetamido)propanoate typically involves the reaction of ethyl propanoate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and 3-(trifluoroacetamido)propanoic acid.
Reduction: Yields 3-(trifluoroacetamido)propanol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(trifluoroacetamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoroacetamido)propanoate involves its interaction with various molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propanoate: Similar in structure but lacks the trifluoroacetamido group.
Uniqueness
Ethyl 3-(trifluoroacetamido)propanoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it useful in various applications where other esters may not be suitable .
Properties
IUPAC Name |
ethyl 3-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-2-14-5(12)3-4-11-6(13)7(8,9)10/h2-4H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHBAFYLYMKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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